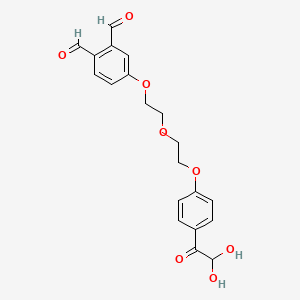
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde is a complex organic compound with the molecular formula C20H20O8 This compound is characterized by its unique structure, which includes multiple ether linkages and a phthalaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol under acidic conditions to form the intermediate 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then further reacted with 2,2-dihydroxyacetophenone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers[][3].
Mécanisme D'action
The mechanism of action of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This interaction is facilitated by the aldehyde groups, which are highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-(4-(3-hydroxypropyl)phenoxy)ethoxy)ethoxy)ethyl tosylate
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C20H20O8 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-[2-[2-[4-(2,2-dihydroxyacetyl)phenoxy]ethoxy]ethoxy]phthalaldehyde |
InChI |
InChI=1S/C20H20O8/c21-12-15-3-6-18(11-16(15)13-22)28-10-8-26-7-9-27-17-4-1-14(2-5-17)19(23)20(24)25/h1-6,11-13,20,24-25H,7-10H2 |
Clé InChI |
DXEKXLIDLXBUBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(O)O)OCCOCCOC2=CC(=C(C=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


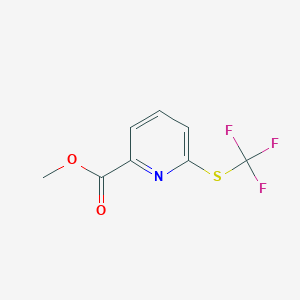
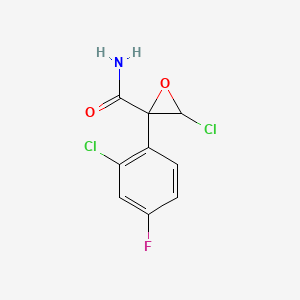
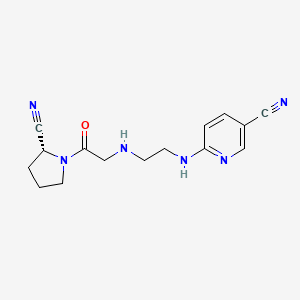
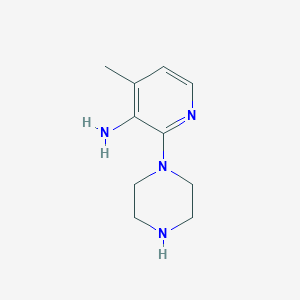

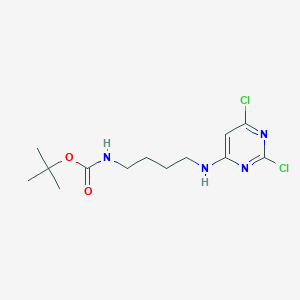

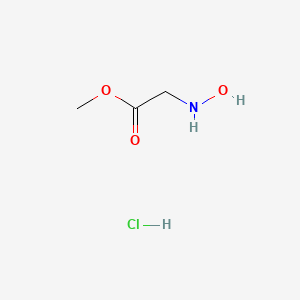
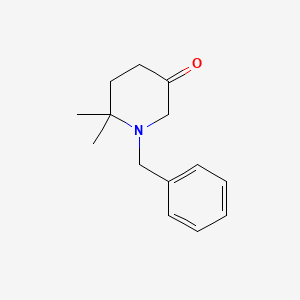


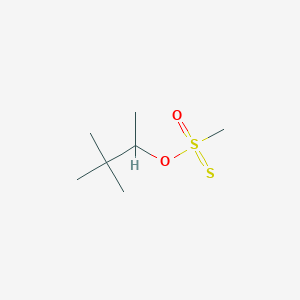

![(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
